molecular formula C17H17BO3 B8551412 6-(Benzyloxy)-3,4-dihydronaphthalen-2-ylboronic acid

6-(Benzyloxy)-3,4-dihydronaphthalen-2-ylboronic acid

Cat. No.: B8551412
M. Wt: 280.1 g/mol
InChI Key: MUADCSSPRCVHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-3,4-dihydronaphthalen-2-ylboronic acid is a useful research compound. Its molecular formula is C17H17BO3 and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17BO3

Molecular Weight

280.1 g/mol

IUPAC Name

(6-phenylmethoxy-3,4-dihydronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C17H17BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-5,7,9-11,19-20H,6,8,12H2

InChI Key

MUADCSSPRCVHAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CC1)C=C(C=C2)OCC3=CC=CC=C3)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Benzyloxy-3-bromo-1,2-dihydro-naphthalene (21.75 g, 0.06900 mol) was azeotroped with toluene (100 mL, 0.9 mol) and dried on the high vacuum for 30 min. This was dissolved in tetrahydrofuran (200 mL, 2 mol), cooled with a dry ice-isopropanol bath under an atmosphere of nitrogen. 1.70 M tert-Butyllithium in pentane (89.3 mL, 0.152 mol) was added slowly, stirred for 10 min. Triisopropyl borate (79.1 mL, 0.345 mol) was added and the mixture was stirred for 1 hour with cooling then brought to r.t. The reaction was quenched with ice-water. The organic layer was separated and the aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered, concentrated and dried on the high vacuum to give a crude intermediate, 6-(benzyloxy)-3,4-dihydronaphthalen-2-ylboronic acid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
89.3 mL
Type
reactant
Reaction Step Three
Quantity
79.1 mL
Type
reactant
Reaction Step Four

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